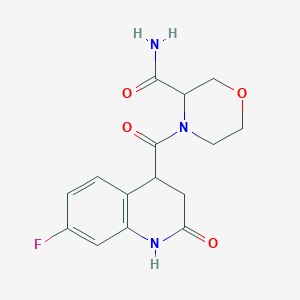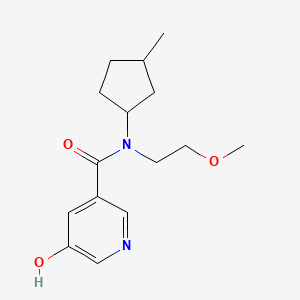![molecular formula C15H24N4O2 B7057949 2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide](/img/structure/B7057949.png)
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide is an organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. Piperazine derivatives are known for their diverse pharmacological activities, making them valuable in drug development.
Preparation Methods
The synthesis of 2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the pyridine moiety: The piperazine intermediate is then reacted with a pyridine derivative, such as 4-methoxypyridine, under appropriate conditions to form the desired product.
Acylation: The final step involves the acylation of the piperazine derivative with propylacetamide to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine or pyridine moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a ligand for various receptors, including adrenergic and serotonergic receptors.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and receptor binding.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound helps in understanding its pharmacokinetic profile.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific receptor subtype and the biological context .
Comparison with Similar Compounds
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide can be compared with other piperazine derivatives, such as:
Trazodone: A well-known antidepressant that also acts on serotonergic receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
These compounds share structural similarities with this compound but differ in their specific pharmacological profiles and therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-5-17-15(20)12-18-7-9-19(10-8-18)14-11-13(21-2)4-6-16-14/h4,6,11H,3,5,7-10,12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDURJBJYJZAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)C2=NC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(4-Aminopyrimidin-2-yl)methyl-methylamino]pyrrolidin-1-yl]-(3-chlorothiophen-2-yl)methanone](/img/structure/B7057874.png)
![4-[4-(Propylsulfonylamino)benzoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057882.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7057883.png)
![N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-2-methyl-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7057898.png)
![6-bromo-N-(2,2-difluoroethyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7057900.png)
![4-methylsulfanyl-2-[(2-methylsulfanylacetyl)amino]-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide](/img/structure/B7057901.png)
![6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7057910.png)

![2-[4-[(1-tert-butylpyrazol-4-yl)methyl]piperazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B7057932.png)
![N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]ethyl]-1,4-dithiane-2-carboxamide](/img/structure/B7057933.png)
![4-[[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]methyl]thiadiazole](/img/structure/B7057936.png)

![[1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B7057961.png)
![N-(1-hydroxybutan-2-yl)-2-[4-(quinolin-3-ylmethylamino)phenyl]acetamide](/img/structure/B7057963.png)
